molecular formula C17H17NO3 B182433 2-[(2-Isopropylanilino)carbonyl]benzoic acid CAS No. 899143-60-3

2-[(2-Isopropylanilino)carbonyl]benzoic acid

Cat. No.: B182433
CAS No.: 899143-60-3
M. Wt: 283.32 g/mol
InChI Key: JSSKTMNKONMASQ-UHFFFAOYSA-N
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Description

2-[(2-Isopropylanilino)carbonyl]benzoic acid is a benzoic acid derivative featuring a 2-isopropylanilino group linked via a carbonyl moiety to the ortho position of the aromatic ring. This structural motif places it within a class of compounds widely investigated for agrochemical and pharmaceutical applications due to the versatility of the benzoic acid core and the tunability of its substituents. The isopropyl group on the aniline nitrogen introduces steric bulk and moderate lipophilicity, which may influence binding affinity, solubility, and metabolic stability.

Properties

IUPAC Name

2-[(2-propan-2-ylphenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11(2)12-7-5-6-10-15(12)18-16(19)13-8-3-4-9-14(13)17(20)21/h3-11H,1-2H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSKTMNKONMASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589278
Record name 2-{[2-(Propan-2-yl)phenyl]carbamoyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899143-60-3
Record name 2-[[[2-(1-Methylethyl)phenyl]amino]carbonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=899143-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[2-(Propan-2-yl)phenyl]carbamoyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Isopropylanilino)carbonyl]benzoic acid typically involves the reaction of 2-isopropylaniline with phthalic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Isopropylanilino)carbonyl]benzoic acid can undergo several types of chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-[(2-Isopropylanilino)carbonyl]benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-Isopropylanilino)carbonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-((1-Naphthalenylamino)carbonyl)benzoic Acid (Naptalam)

  • Structural Differences: The anilino group in naptalam is substituted with a naphthalene ring instead of isopropyl . The naphthalene moiety increases aromatic surface area and lipophilicity compared to the aliphatic isopropyl group.
  • Physicochemical Properties :
    • Naptalam’s naphthyl group enhances hydrophobic interactions but reduces water solubility.
    • The isopropyl group in the target compound likely improves solubility relative to naptalam due to reduced π-π stacking and lower molecular weight.
  • Applications: Naptalam is a registered herbicide used as a growth regulator .

2-[(4-{[(3-Methoxypropyl)amino]carbonyl}anilino)-carbonyl]benzoic Acid

  • Structural Differences: The substituent on the anilino nitrogen is a 3-methoxypropyl chain, introducing an ether oxygen and a flexible alkyl chain . Substitution occurs at the para position of the aniline ring, unlike the ortho position in the target compound.
  • The para substitution may reduce steric hindrance near the benzoic acid core, influencing molecular conformation.
  • Applications :
    • Compounds with methoxyalkyl chains are often explored for enhanced bioavailability in drug design, suggesting possible pharmaceutical applications for this analog .

Tribenuron Methyl (2-[[[[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-methylamino]carbonyl]amino]sulfonyl]benzoic Acid, Methyl Ester)

  • Structural Differences :
    • Features a sulfonylurea bridge and a triazine ring, absent in the target compound .
    • The benzoic acid is esterified (methyl ester) and modified with a sulfonylurea group.
  • Physicochemical Properties :
    • The sulfonylurea and triazine groups increase polarity and enable hydrogen bonding, enhancing herbicidal activity via acetolactate synthase (ALS) inhibition.
    • The target compound lacks these functional groups, suggesting a different mechanism of action.
  • Applications :
    • Tribenuron methyl is a potent sulfonylurea herbicide , whereas the target compound’s simpler structure may limit its utility to niche applications unless further functionalized.

Comparative Data Table

Compound Name Substituent on Anilino Nitrogen Key Functional Groups Solubility Trends Primary Applications
2-[(2-Isopropylanilino)carbonyl]benzoic acid 2-Isopropyl Carbonyl, benzoic acid Moderate lipophilicity Agrochemicals (inferred)
Naptalam 1-Naphthalenyl Carbonyl, benzoic acid Low solubility Herbicide (growth regulator)
2-[(4-{[(3-Methoxypropyl)...]benzoic acid 4-(3-Methoxypropyl) Carbonyl, methoxy, benzoic acid Higher solubility Pharmaceuticals (potential)
Tribenuron methyl Sulfonylurea-triazine complex Sulfonylurea, triazine, ester High polarity ALS-inhibiting herbicide

Research Findings and Implications

  • Solubility : Methoxypropyl-substituted analogs (e.g., ) demonstrate how oxygen-containing substituents can improve solubility, guiding future derivatization of the target compound .
  • Biological Activity : Naptalam’s herbicidal activity underscores the importance of aromatic substituents in agrochemical design, while Tribenuron methyl highlights the efficacy of sulfonylurea motifs .

Biological Activity

2-[(2-Isopropylanilino)carbonyl]benzoic acid, also known as a derivative of benzoic acid, has garnered attention in recent years for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an isopropyl group attached to an aniline moiety, which contributes to its unique chemical reactivity and biological activity. The presence of both an aromatic ring and a carboxylic acid functional group suggests potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been investigated for its effectiveness against a range of pathogens, including bacteria and fungi. In vitro studies have shown that the compound can inhibit the growth of certain strains, suggesting its potential as an antimicrobial agent.

  • Study Example : In a study assessing the antimicrobial efficacy against Escherichia coli and Staphylococcus aureus, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating promising antimicrobial potential.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties . It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

  • Mechanism : The anti-inflammatory activity may be attributed to the inhibition of specific enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs).

The precise mechanism by which this compound exerts its biological effects involves interactions with various molecular targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or inflammatory pathways.
  • Receptor Modulation : It could interact with receptors involved in pain and inflammation signaling, leading to reduced symptoms.

Table 1: Summary of Biological Activities

Biological ActivityTarget Organism/PathwayObserved EffectReference
AntimicrobialE. coli, S. aureusGrowth inhibition
Anti-inflammatoryCOX enzymesReduced cytokine production

Clinical Implications

Given its antimicrobial and anti-inflammatory properties, this compound holds potential for therapeutic applications in treating infections and inflammatory conditions. Further clinical trials are necessary to establish efficacy and safety profiles.

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